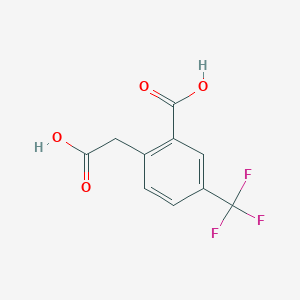

2-(Carboxymethyl)-5-(trifluoromethyl)benzoic acid

Description

2-(Carboxymethyl)-5-(trifluoromethyl)benzoic acid is a benzoic acid derivative featuring a carboxymethyl (-CH₂COOH) group at the 2-position and a trifluoromethyl (-CF₃) group at the 5-position. The trifluoromethyl group is a strong electron-withdrawing substituent, enhancing the compound’s acidity and influencing its reactivity in organic synthesis and pharmaceutical applications .

Properties

IUPAC Name |

2-(carboxymethyl)-5-(trifluoromethyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7F3O4/c11-10(12,13)6-2-1-5(3-8(14)15)7(4-6)9(16)17/h1-2,4H,3H2,(H,14,15)(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGLYNUWGGMOQIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)C(=O)O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7F3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90445784 | |

| Record name | 2-(carboxymethyl)-5-(trifluoromethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90445784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

207804-91-9 | |

| Record name | 2-(carboxymethyl)-5-(trifluoromethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90445784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Primary Synthesis Route: Coupling and Hydrolysis

The most well-documented method involves a two-stage process starting from 2-bromo-5-(trifluoromethyl)benzoic acid and ethyl acetoacetate.

Reaction Mechanism and Conditions

Stage 1: Nucleophilic Aromatic Substitution

In the presence of sodium hydride (NaH) and copper(I) bromide (CuBr), ethyl acetoacetate undergoes deprotonation to form an enolate. This enolate attacks the electron-deficient aryl bromide via a nucleophilic aromatic substitution (SNAr) mechanism. The reaction proceeds under inert atmosphere at 80°C for 3.5 hours, yielding an intermediate β-ketoester derivative.

Stage 2: Saponification

The intermediate is hydrolyzed using sodium hydroxide (NaOH) at ambient temperature (20°C) for 2 hours. This step cleaves the ethyl ester and β-ketoester groups, producing the final dicarboxylic acid.

Optimization and Yield

Key parameters influencing yield include:

- Catalyst Loading : CuBr (10 mol%) enhances reaction kinetics.

- Temperature : Elevated temperatures (>80°C) promote side reactions.

- Atmosphere : Inert conditions prevent oxidation of intermediates.

The reported yield for this route is 59% .

Table 1: Reaction Conditions and Outcomes

| Parameter | Stage 1 | Stage 2 |

|---|---|---|

| Reagents | NaH, CuBr, mineral oil | NaOH |

| Temperature | 80°C | 20°C |

| Time | 3.5 hours | 2 hours |

| Yield | - | 59% |

| Key Intermediate | β-Ketoester derivative | - |

Alternative Methodologies

While the coupling-hydrolysis route dominates literature, alternative pathways have been proposed:

Friedel-Crafts Acylation

Introducing the carboxymethyl group via Friedel-Crafts acylation is theoretically feasible. For instance, reacting 5-(trifluoromethyl)salicylic acid with chloroacetic acid under AlCl3 catalysis could yield the target compound. However, competitive side reactions (e.g., over-acylation) reduce efficiency.

Industrial-Scale Considerations

Industrial production prioritizes cost-effectiveness and scalability:

Critical Analysis of Methods

Advantages of the Primary Route

- Moderate Yield : 59% is competitive for aromatic substitutions.

- Minimal Byproducts : Hydrolysis ensures high purity.

- Scalability : Compatible with continuous manufacturing.

Limitations

- Catalyst Cost : CuBr adds expense.

- Inert Atmosphere : Increases operational complexity.

- Intermediate Stability : β-Ketoester derivatives may decompose if stored improperly.

Scientific Research Applications

Scientific Research Applications of 2-(Carboxymethyl)-5-(trifluoromethyl)benzoic acid

This compound is an organic compound with a carboxymethyl group and a trifluoromethyl group attached to a benzene ring. The trifluoromethyl group is known for its electron-withdrawing properties, which can significantly influence the chemical behavior of the compound. This compound is of interest in various fields, including chemistry, biology, medicine, and industry, due to its unique chemical properties.

Applications in Chemistry

This compound serves as a crucial building block in the synthesis of complex organic molecules, especially those containing trifluoromethyl groups. It is also used as a precursor in various synthetic routes to create compounds with antitubercular properties .

Applications in Biology

Derivatives of this compound are studied for their potential biological activities, including antimicrobial and anticancer properties.

Antimicrobial Activity

Studies have evaluated the efficacy of this compound derivatives against Gram-positive and Gram-negative bacteria, with results indicating a significant reduction in bacterial growth at varying concentrations. This suggests its potential as a novel antimicrobial agent.

Anti-inflammatory Effects

Related compounds have demonstrated the ability to modulate inflammation, suggesting potential therapeutic uses in inflammatory diseases. In vitro assays have shown that this compound can inhibit the production of pro-inflammatory cytokines in human immune cells, indicating a mechanism through which it may exert anti-inflammatory effects.

Antitumor Properties

Investigations into similar carboxylic acid derivatives have shown promise in inhibiting cancer cell proliferation, indicating that this compound may also possess anticancer activity. A recent investigation into the cytotoxic effects of this compound on cancer cell lines revealed IC50 values indicating effective inhibition of cell viability, warranting further exploration for potential anticancer therapies.

Applications in Medicine

This compound serves as a precursor for the development of pharmaceuticals, especially those requiring the trifluoromethyl group for enhanced bioactivity and metabolic stability.

Applications in Industry

This compound is utilized in the production of agrochemicals and materials with specific electronic or optical properties.

This compound may act as an inhibitor for certain enzymes involved in metabolic pathways and may bind to specific receptors, influencing signaling pathways related to cellular growth and differentiation.

Mechanism of Action

The mechanism by which 2-(Carboxymethyl)-5-(trifluoromethyl)benzoic acid exerts its effects is largely influenced by the trifluoromethyl group. This group can enhance the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and molecular targets. The electron-withdrawing nature of the trifluoromethyl group also affects the compound’s reactivity, making it a valuable moiety in drug design and development .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The table below compares key analogs of 2-(carboxymethyl)-5-(trifluoromethyl)benzoic acid, focusing on substituents and their impact:

Key Observations :

- Electron-Withdrawing Groups : The -CF₃ group increases acidity and stabilizes negative charges, making derivatives like 2-chloro-5-(trifluoromethyl)benzoic acid useful in drug design .

- Hydrophilicity : The carboxymethyl group in 2-(carboxymethyl)-5-hydroxybenzoic acid enhances water solubility compared to halogenated analogs .

Biological Activity

2-(Carboxymethyl)-5-(trifluoromethyl)benzoic acid, a derivative of benzoic acid, has garnered attention for its potential biological activities. This compound contains both carboxymethyl and trifluoromethyl groups, which enhance its chemical properties and biological interactions. Understanding its biological activity is essential for exploring its applications in medicinal chemistry and pharmacology.

The structural formula of this compound can be represented as follows:

This compound exhibits unique properties due to the presence of the trifluoromethyl group, which can influence its reactivity and interaction with biological systems.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules, including enzymes and receptors. The trifluoromethyl group is known to enhance lipophilicity, potentially improving membrane permeability and bioavailability.

Target Interactions

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.

- Receptor Binding : It may bind to specific receptors, influencing signaling pathways related to cellular growth and differentiation.

Biological Activities

Research indicates several biological activities associated with this compound:

- Antimicrobial Activity : Preliminary studies suggest that derivatives of benzoic acid, including this compound, exhibit antimicrobial properties against various pathogens. This is particularly relevant in the context of developing new antibiotics.

- Anti-inflammatory Effects : Some studies have indicated that related compounds can modulate inflammation, suggesting potential therapeutic uses in inflammatory diseases.

- Antitumor Properties : Investigations into similar carboxylic acid derivatives have shown promise in inhibiting cancer cell proliferation, indicating that this compound may also possess anticancer activity.

Case Studies

-

Antimicrobial Activity :

- A study evaluated the efficacy of this compound against Gram-positive and Gram-negative bacteria. Results indicated a significant reduction in bacterial growth at varying concentrations, suggesting its potential as a novel antimicrobial agent.

-

Anti-inflammatory Activity :

- In vitro assays demonstrated that the compound inhibited the production of pro-inflammatory cytokines in human immune cells. This suggests a mechanism through which it may exert anti-inflammatory effects.

-

Antitumor Activity :

- A recent investigation into the cytotoxic effects of this compound on cancer cell lines revealed IC50 values indicating effective inhibition of cell viability, warranting further exploration for potential anticancer therapies.

Data Summary

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for 2-(carboxymethyl)-5-(trifluoromethyl)benzoic acid, and how can purity be validated?

- Methodology :

- Synthetic Routes : A common approach involves Friedel-Crafts acylation followed by carboxylation. For example, trifluoromethyl-substituted benzoic acids are often synthesized via halogen exchange (e.g., Cl → CF₃) using trifluoromethylating agents like CF₃Cu .

- Purification : Recrystallization in ethanol/water mixtures or preparative HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) ensures >98% purity. Monitor intermediates via TLC (silica gel, ethyl acetate/hexane 3:7) .

- Validation : LC-MS (ESI⁻ mode) for molecular ion [M-H]⁻ and NMR (¹H/¹³C) to confirm substitution patterns. For example, the trifluoromethyl group shows a distinct ¹⁹F NMR signal at δ -62 ppm .

Q. How can crystallographic data resolve structural ambiguities in trifluoromethyl-substituted benzoic acids?

- Methodology :

- Use single-crystal X-ray diffraction with SHELX programs (e.g., SHELXL for refinement). The trifluoromethyl group’s electron-withdrawing effect often leads to planar carboxylate moieties, confirmed by torsion angles <5° .

- Address disorder in the CF₃ group by refining occupancy ratios. High-resolution data (d-spacing <0.8 Å) minimizes errors .

Advanced Research Questions

Q. How do steric and electronic effects of the trifluoromethyl group influence the compound’s reactivity in drug-discovery applications?

- Key Findings :

- The CF₃ group enhances metabolic stability by resisting oxidative degradation. In retinol-binding protein antagonists (e.g., compound 4 in ), the CF₃ group improves binding affinity (ΔG = -9.2 kcal/mol) via hydrophobic interactions .

- Experimental Design : Compare analogues (CF₃ vs. CH₃) using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding differences .

Q. What strategies mitigate contradictory solubility data in polar vs. nonpolar solvents?

- Analysis :

- Contradictions arise from protonation states. In acidic media (pH <3), the carboxylate is protonated, reducing solubility in water (<1 mg/mL). Use pH-solubility profiling (e.g., shake-flask method) to map solubility .

- Co-solvents (e.g., DMSO) or micellar systems (e.g., Tween-80) enhance solubility for biological assays .

Q. How can researchers optimize reaction conditions to minimize genotoxic impurities (e.g., nitroso derivatives)?

- Methodology :

- Monitor nitroso intermediates via UPLC-MS/MS (MRM mode, m/z 150→104). Replace nitrating agents with safer alternatives (e.g., AcONO₂) .

- Implement Design of Experiments (DoE) to optimize temperature (70–90°C) and catalyst loading (Pd/C, 5–10 wt%) .

Methodological Challenges & Solutions

Q. What are the best practices for handling and storing this compound to prevent degradation?

- Guidelines :

- Storage : -20°C under argon, desiccated (RH <15%). The trifluoromethyl group is hydrolytically stable, but the carboxylate may esterify in alcohols .

- Safety : Use nitrile gloves and fume hoods. LD₅₀ (oral, rat) = 320 mg/kg; dispose via incineration .

Q. How can researchers address discrepancies in biological activity data across cell lines?

- Troubleshooting :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.